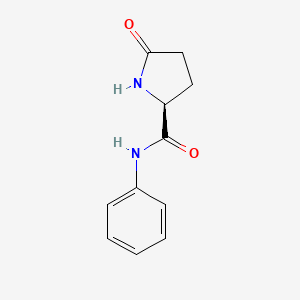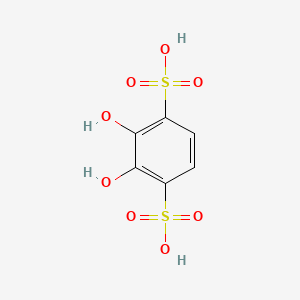
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a trimethylammonium group, which imparts its cationic nature, making it useful in applications requiring surface-active agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide typically involves the esterification of a suitable alcohol with a carboxylic acid derivative, followed by quaternization with a trimethylamine source. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is used in several scientific research applications, including:
Chemistry: As a surfactant in chemical synthesis and catalysis.
Biology: In cell culture and molecular biology for its ability to disrupt cell membranes.
Medicine: As an antimicrobial agent in pharmaceutical formulations.
Industry: In the production of detergents, fabric softeners, and personal care products.
Wirkmechanismus
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged surfaces, such as cell membranes. This interaction can disrupt membrane integrity, leading to cell lysis. The molecular targets include phospholipids in cell membranes, and the pathways involved often relate to membrane disruption and subsequent cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-bis[[(1-oxopentyl)oxy]methyl]propane-1,3-diyl divalerate
- 2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl bisheptanoate
Uniqueness
Compared to similar compounds, 2-(2-((1-Oxopentyl)oxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific quaternary ammonium structure, which imparts distinct surfactant properties and makes it particularly effective in applications requiring strong cationic surfactants.
Eigenschaften
CAS-Nummer |
73231-80-8 |
|---|---|
Molekularformel |
C13H26INO4 |
Molekulargewicht |
387.25 g/mol |
IUPAC-Name |
trimethyl-[2-(2-pentanoyloxypropanoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C13H26NO4.HI/c1-6-7-8-12(15)18-11(2)13(16)17-10-9-14(3,4)5;/h11H,6-10H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PWRLQSVUQONKMC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
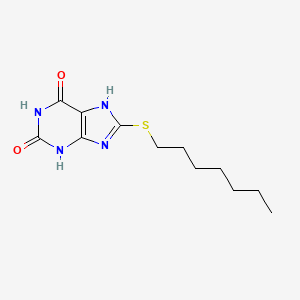
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
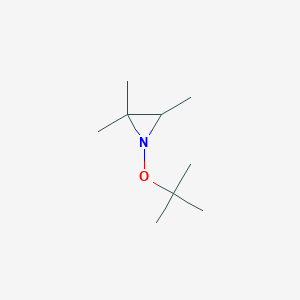
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)

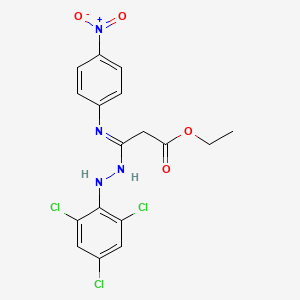
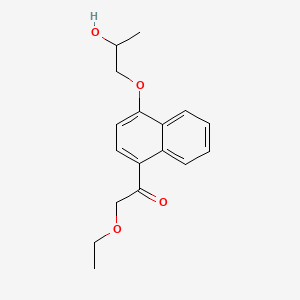

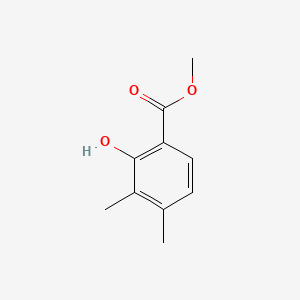
![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)

